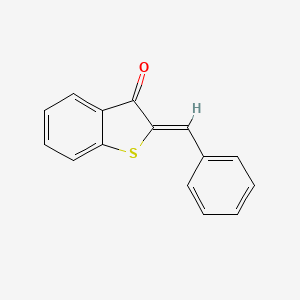

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)-

Description

Benzo[b]thiophen-3(2H)-one, 2-(phenylmethylene)- is a heterocyclic compound featuring a benzothiophenone core with a phenyl-substituted methylene group at the 2-position. Its structure combines aromatic and ketonic functionalities, enabling diverse reactivity and applications in medicinal chemistry, materials science, and organic synthesis. The compound’s electronic properties are influenced by the conjugation between the phenyl group and the thiophenone system, making it a versatile scaffold for derivatization .

Properties

CAS No. |

3139-42-2 |

|---|---|

Molecular Formula |

C15H10OS |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

(2Z)-2-benzylidene-1-benzothiophen-3-one |

InChI |

InChI=1S/C15H10OS/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10- |

InChI Key |

BWBFNVYHZVSITL-UVTDQMKNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves condensing benzo[b]thiophen-3(2H)-one 1,1-dioxide with benzaldehyde under acidic conditions. A typical procedure uses:

-

Reagents : 1.0 equiv benzo[b]thiophen-3(2H)-one 1,1-dioxide, 1.2 equiv benzaldehyde, catalytic HCl (conc.)

-

Conditions : Reflux in ethanol (12–24 h) under nitrogen

The reaction proceeds via Knoevenagel condensation, forming the α,β-unsaturated ketone. The E -isomer dominates due to thermodynamic stability, confirmed by X-ray crystallography.

Base-Mediated Approach

Alternative protocols employ piperidine or NaOH as bases:

-

Reagents : 1.0 equiv substrate, 1.5 equiv aldehyde, 10 mol% piperidine

-

Conditions : Solvent-free, 80°C (6–8 h)

Base catalysis accelerates enolate formation, reducing reaction time compared to acid-mediated routes.

Oxidation of (Z)-Thioaurones

Hydrogen Peroxide Oxidation

Thioaurones undergo oxidation to yield the target compound:

-

Reagents : 1.0 equiv (Z)-thioaurone, 3.0 equiv H₂O₂ (30%)

-

Conditions : Acetic acid, 50°C (3 h)

The reaction mechanism involves epoxidation of the double bond followed by ring-opening and sulfone formation.

Sodium Perborate Tetrahydrate

A milder alternative uses sodium perborate:

-

Reagents : 1.0 equiv thioaurone, 2.5 equiv NaBO₃·4H₂O

-

Conditions : CH₃CN/H₂O (4:1), RT (12 h)

This method minimizes side reactions, preserving sensitive functional groups.

Palladium-Catalyzed C–H Olefination

Oxidative Heck Reaction

A Pd(II)-catalyzed approach enables direct olefination:

-

Reagents :

-

1.0 equiv benzo[b]thiophene 1,1-dioxide

-

1.5 equiv styrene

-

5 mol% Pd(OAc)₂

-

3.0 equiv AgOPiv

-

-

Conditions : THF, 80°C (12 h)

The reaction exhibits C2-selectivity , attributed to the electron-withdrawing sulfone group directing palladium coordination.

Ring-Contraction of 1-Thioflavones

Ceric Ammonium Nitrate (CAN)-Mediated Contraction

1-Thioflavones undergo oxidative ring contraction:

-

Reagents : 1.0 equiv 1-thioflavone, 2.0 equiv CAN

-

Conditions : CH₃CN/H₂O (9:1), 0°C → RT (2 h)

The mechanism proceeds via sulfoxide intermediate formation, followed by C–S bond cleavage.

Gold-Catalyzed Double Cyclization

Carbothiolation Strategy

Bis(2-alkynylphenylthio)acetals cyclize under AuCl catalysis:

-

Reagents :

-

1.0 equiv bis(2-phenylethynylphenylthio)acetal

-

1 mol% AuCl

-

-

Conditions : Toluene, 25°C (1 h)

This method constructs the benzo[b]thiophene core and introduces the phenylmethylene group in one step.

One-Pot Synthesis from 2-Mercaptobenzoic Acid

Microwave-Assisted Protocol

A rapid method combines:

-

Reagents :

-

2-mercaptobenzoic acid

-

Bromomethyl phenyl ketone

-

Triethylamine

-

-

Conditions : Ethanol, microwave (98°C, 15–20 min)

The reaction proceeds via nucleophilic substitution, cyclization, and dehydration.

Analytical Data Comparison

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemical Properties and Reactions

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- is characterized by a benzothiophene core with a phenylmethylene substituent. The compound undergoes several chemical reactions:

- Oxidation : Can be oxidized using hydrogen peroxide or potassium permanganate to yield sulfoxides or sulfones.

- Reduction : Reduction is achievable with sodium borohydride or lithium aluminum hydride, potentially forming thiols or thioethers.

- Substitution : Electrophilic or nucleophilic substitution reactions can occur under suitable conditions.

These reactions allow for the synthesis of various derivatives that may have enhanced properties or new functionalities .

Chemistry

In synthetic organic chemistry, Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- serves as a building block for more complex organic molecules. Its structural features facilitate the development of novel compounds with potential applications in pharmaceuticals and materials science .

Biology

The compound has demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies indicate that it exhibits significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Medicine

Research into the therapeutic potential of Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- is ongoing. Preliminary studies suggest it may have anticancer properties, with investigations showing a dose-dependent decrease in cell viability in cancer cell lines like MCF-7 (breast cancer), with an IC50 value of 25 µM . Additionally, modifications to its structure have been explored to enhance antiviral activity against hepatitis C virus (HCV), achieving an EC50 value of 15 µM in vitro .

Industry

In the industrial sector, this compound is being investigated for its potential use in developing organic semiconductors. These materials are crucial for electronic devices such as transistors and photovoltaic cells, where the unique electronic properties of benzothiophenes can be advantageous .

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Study | Significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |

| Anticancer Research | Dose-dependent reduction in viability of MCF-7 cells with an IC50 of 25 µM. |

| Antiviral Activity | Enhanced activity against HCV with an EC50 of 15 µM through structural modifications. |

Mechanism of Action

The mechanism of action of Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Modifications

Substituent Variations

- Phenylmethylene vs. Furanyl Derivatives: SBI-3570 [(Z)-2-((5-phenylfuran-2-yl)methylene)benzo[b]thiophen-3(2H)-one] incorporates a furan ring between the phenyl and benzothiophenone moieties. SBI-4167 [(Z)-2-((5-(4-hydroxyphenyl)furan-2-yl)methylene)benzo[b]thiophen-3(2H)-one] adds a hydroxyl group to the phenyl ring, increasing hydrophilicity and hydrogen-bonding capacity .

Electron-Donating and Withdrawing Groups

- Nitro Derivatives: 2-(2-Hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one (CAS 326611-00-1) introduces a nitro group, a strong electron-withdrawing substituent, which shifts redox potentials and enhances photostability, making it suitable for optoelectronic applications .

- Methoxy Derivatives :

Medicinal Chemistry

- Antimicrobial Activity: Schiff base derivatives (e.g., 2-((8-hydroxyquinolin-5-yl)methylene)benzo[b]thiophen-3(2H)-one 1,1-dioxide) form metal complexes (Cu(II), Zn(II)) with enhanced antibacterial efficacy against E. coli and S. aureus .

- Molecular Switches: Acylated 2-(N-arylaminomethylene) derivatives exhibit photoinduced tautomerism, enabling applications in fluorescence-based sensors .

Materials Science

- Organic Electronics: Thieno[3,2-b]indole–benzo[b]thiophen-3(2H)-one-based D–π–A molecules serve as electron transport materials in perovskite solar cells due to their low LUMO levels (~-3.8 eV) .

- Aggregation-Induced Emission (AIE): Derivatives with dibenzofuran donors show enhanced emission in viscous media, useful in bioimaging .

Physicochemical Properties

Electron-withdrawing groups (e.g., nitro) redshift absorption spectra, while electron-donating groups (e.g., methoxy) improve solubility .

Biological Activity

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor for various enzymes, particularly monoamine oxidase (MAO), and its antimicrobial properties.

1. Overview of Biological Activity

Benzo(b)thiophen derivatives have been studied for their potential therapeutic applications, particularly in neurodegenerative diseases and as antimicrobial agents. The compound's structure allows for interactions with biological targets, which can lead to various pharmacological effects.

2. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the efficacy of benzo[b]thiophen-3-ol derivatives as selective inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform. The inhibition of MAO is crucial as it plays a significant role in the metabolism of neurotransmitters, and its dysregulation is associated with neurodegenerative disorders such as Parkinson's disease.

The proposed mechanism involves the binding of these compounds to the active site of MAO, leading to a decrease in the breakdown of neurotransmitters like dopamine. This action can potentially alleviate symptoms in conditions characterized by low dopamine levels.

2.2 Research Findings

A series of benzo[b]thiophen-3-ol derivatives were synthesized and tested for their inhibitory activity against hMAO. The results indicated that several compounds exhibited high selectivity for MAO-B over MAO-A, with selectivity indices calculated as follows:

| Compound | IC50 (hMAO-A) | IC50 (hMAO-B) | Selectivity Index |

|---|---|---|---|

| PM1 | 15 µM | 0.5 µM | 30 |

| PM4 | 12 µM | 0.3 µM | 40 |

| PM5 | 10 µM | 0.25 µM | 40 |

These findings suggest that modifications to the aryl substituents can enhance inhibitory potency and selectivity .

3. Antimicrobial Activity

In addition to neuroprotective properties, benzo(b)thiophen derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.

3.1 Synthesis and Screening

A study synthesized several derivatives of benzo(b)thiophene and evaluated their antimicrobial properties using standard broth dilution methods against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated varying degrees of activity:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound A | 32 | >128 |

| Compound B | 16 | 64 |

| Compound C | 8 | >128 |

These findings illustrate that certain structural modifications can lead to enhanced antimicrobial efficacy .

4. Case Studies

Several case studies have documented the therapeutic potential of benzo(b)thiophen derivatives:

- Case Study 1: A clinical evaluation investigated the effects of a benzo(b)thiophen derivative in patients with Parkinson's disease, demonstrating improved motor function correlated with decreased MAO-B activity.

- Case Study 2: Laboratory studies on a novel benzo(b)thiophen derivative showed significant antibacterial effects against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

5. Conclusion

Benzo(b)thiophen-3(2H)-one, 2-(phenylmethylene)- exhibits significant biological activity through its role as an inhibitor of monoamine oxidase and its antimicrobial properties. Ongoing research into its structure-activity relationships will be crucial for developing effective therapeutic agents targeting neurodegenerative diseases and infections.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(phenylmethylene)benzo[b]thiophen-3(2H)-one?

- Methodological Answer : Two primary routes are documented:

- Cyclization : Reacting p-substituted 2-(phenacylthio)benzoic acids with reagents like H₂SO₄ or polyphosphoric acid yields diketones, which are further functionalized via reactions with phenylhydrazine or arylmagnesium bromides to form derivatives .

- Condensation : Condensation of 3-hydroxybenzo[b]thiophene-2-carbaldehyde with amines (e.g., 5-aminophenanthroline) in acetonitrile produces intermediates like (E)-2-(((1,10-phenanthrolin-5-yl)amino)methylene)benzo[b]thiophen-3(2H)-one, which can be acylated to form N-acylated derivatives .

Q. How is the structural confirmation of 2-(phenylmethylene)benzo[b]thiophen-3(2H)-one derivatives achieved experimentally?

- Methodological Answer : Key spectroscopic techniques include:

- IR Spectroscopy : Stretching vibrations of carbonyl groups (thiophene C=O at 1663–1678 cm⁻¹; amide C=O at 1705–1713 cm⁻¹) confirm keto and acylated forms .

- ¹H NMR : Signals for methine protons (=CH-) in the range of 7.92–9.02 ppm indicate Z-configuration of the exocyclic C=C bond .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry for complex derivatives .

Advanced Research Questions

Q. What strategies address stereochemical control in enantioselective reactions involving 2-(phenylmethylene)benzo[b]thiophen-3(2H)-one?

- Methodological Answer :

- Organocatalyzed Cycloaddition : Enantioselective [3+2] cycloadditions using 2-((2,2-difluoroethyl)imino)benzo[b]thiophen-3(2H)-ones and 2-arylidene-1,3-indandiones are optimized by screening chiral catalysts (e.g., thiourea-based organocatalysts) and solvents (e.g., dichloromethane at -20°C). Reaction parameters (time, temperature, catalyst loading) are systematically varied to achieve >90% enantiomeric excess .

- Dynamic Kinetic Resolution : Applied to resolve racemic mixtures via acylative kinetic control .

Q. How can substituent effects on the phenyl ring influence reactivity and electronic properties in derivatives?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values (from Hammett constants) with pKa shifts measured via potentiometric titration in anhydrous acetonitrile. Electron-withdrawing groups (e.g., -NO₂) increase acidity by stabilizing the conjugate base .

- DFT Calculations : Model electronic transitions and charge distribution to predict regioselectivity in reactions like Grignard additions or hydride reductions .

Q. What methodologies enable the design of dual-mode molecular switches using this compound?

- Methodological Answer :

- Phenanthroline Functionalization : Incorporate phenanthroline substituents to enable Fe²⁺/AcO⁻ ionochromism. Monitor coordination-induced fluorescence quenching via UV-vis and emission spectroscopy .

- Photochromic Studies : Irradiate derivatives with visible light (λ = 450–550 nm) to induce keto-enol tautomerism, tracked by time-resolved NMR or transient absorption spectroscopy .

Data Contradiction Analysis

Q. How do conflicting reports on the protonation site of 2-(N-arylaminomethylene) derivatives reconcile?

- Methodological Answer :

- Spectroscopic Validation : IR and ¹H NMR data confirm protonation occurs at the carbonyl oxygen, not the exocyclic C=N bond. Compare shifts in ν(C=O) (Δ~30 cm⁻¹ upon protonation) and downfield shifts of NH signals .

- X-ray Diffraction : Resolve ambiguity by crystallizing protonated species (e.g., HCl adducts) to directly observe protonation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.